molecular formula C22H21ClN2O6 B2459301 Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359392-74-7

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2459301
CAS No.: 1359392-74-7
M. Wt: 444.87
InChI Key: LWRPJBDYCKVIBW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6/c1-12-14(23)6-5-7-15(12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPJBDYCKVIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate (CAS Number: 1359392-74-7) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN2O6C_{22}H_{21}ClN_{2}O_{6}, with a molecular weight of 444.9 g/mol. Its structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21ClN2O6
Molecular Weight444.9 g/mol
CAS Number1359392-74-7

Biological Activities

Quinoline derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that quinoline derivatives can inhibit DNA replication by targeting topoisomerases, crucial enzymes in cell division .
  • Antimicrobial Properties : Quinoline compounds have demonstrated activity against a range of bacterial strains by inhibiting bacterial dihydrofolate reductase, an essential enzyme in bacterial metabolism. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
  • DNA Interaction : Its structure allows it to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Quinoline derivatives can influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline compounds:

  • Antitumor Studies : A study highlighted the effectiveness of certain quinoline derivatives against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • Antimicrobial Research : Another investigation assessed the antibacterial efficacy of quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL.
  • Anti-inflammatory Activity : Research on inflammation models indicated that specific quinoline compounds reduced pro-inflammatory cytokine levels significantly, suggesting potential therapeutic applications in inflammatory diseases .

Summary

This compound exhibits a range of promising biological activities, particularly in antitumor and antimicrobial domains. Its mechanisms involve enzyme inhibition and interaction with cellular components such as DNA. Ongoing research continues to explore its therapeutic potential and optimize its efficacy for clinical applications.

Future Directions

Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
  • Mechanistic Studies : Further elucidating the specific pathways affected by this compound.

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